Dedihydroxy N-Acetyl-dichloroganciclovir is a synthetic derivative of ganciclovir, an antiviral medication primarily used in the treatment of cytomegalovirus infections. This compound is characterized by the presence of two hydroxyl groups and two chlorine atoms, which modify its pharmacological properties compared to its parent compound. Understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is crucial for advancing antiviral therapies.
Dedihydroxy N-Acetyl-dichloroganciclovir is derived from ganciclovir through specific chemical modifications. Ganciclovir itself is classified as a nucleoside analogue, specifically a purine derivative that inhibits viral DNA synthesis. This classification places Dedihydroxy N-Acetyl-dichloroganciclovir in the broader category of antiviral agents targeting DNA viruses.
The synthesis of Dedihydroxy N-Acetyl-dichloroganciclovir typically involves several steps:
These steps often require careful optimization to achieve high yields and purity of the desired compound .
Dedihydroxy N-Acetyl-dichloroganciclovir participates in several chemical reactions typical for nucleoside analogues:
These reactions are crucial for understanding how modifications influence the compound's efficacy and safety profiles .
The mechanism of action for Dedihydroxy N-Acetyl-dichloroganciclovir involves:
This mechanism underscores its potential effectiveness against cytomegalovirus and possibly other herpesviruses .
These properties are crucial for formulation development and storage considerations .
Dedihydroxy N-Acetyl-dichloroganciclovir has potential applications in:
Research continues to explore its full therapeutic potential and optimize its use in clinical settings .
Dedihydroxy N-Acetyl-dichloroganciclovir (CAS No. 441349-84-4) is a chemically modified purine derivative with the molecular formula C₁₁H₁₃Cl₂N₅O₃ and a molecular weight of 334.16 g/mol. Its structure features strategic protective modifications: an acetyl group (-NHCOCH₃) attached to the N2 position of the guanine base, and a dichloropropyl ether side chain (OCH₂CH(CH₂Cl)CH₂Cl) replacing the dihydroxypropyl moiety of ganciclovir. The chlorine atoms serve as leaving groups for nucleophilic substitution, while the acetyl group protects reactive sites during synthetic processes. The IUPAC name N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide precisely describes this arrangement [6].
Table 1: Key Chemical Identifiers
Parameter | Value |
---|---|
IUPAC Name | N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide |
Molecular Formula | C₁₁H₁₃Cl₂N₅O₃ |
Molecular Weight | 334.16 g/mol |
CAS Registry Number | 441349-84-4 |
SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CCl)CCl |
InChI Key | KGLPUKRKISTRSH-UHFFFAOYSA-N |
Functionally, this compound acts as a synthetic precursor in ganciclovir manufacturing. The dichloropropyl group enables controlled hydroxylation to form ganciclovir’s dihydroxypropyl side chain, while the acetyl protection prevents unwanted side reactions during purine ring modifications [6].
The discovery of ganciclovir in 1980 marked a breakthrough in cytomegalovirus (CMV) treatment, with its antiviral mechanism elucidated in 1988: ganciclovir triphosphate selectively inhibits viral DNA polymerase after phosphorylation by CMV-encoded kinases [2] [8]. Early synthetic routes faced challenges, including:
Dedihydroxy N-Acetyl-dichloroganciclovir emerged as a solution to these limitations. Its design incorporated protective groups to streamline synthesis:
This intermediate enabled multi-gram production of ganciclovir with >90% purity, accelerating its transition from laboratory curiosity to clinical use by 1988 [5] [6].
Table 2: Evolution of Ganciclovir Synthesis
Synthetic Challenge | Role of Dedihydroxy N-Acetyl-dichloroganciclovir |
---|---|
Guanine N9 alkylation | Acetyl group prevents N7/N9 regioselectivity issues |
Propyl side-chain oxidation | Dichloro moiety allows stepwise hydroxylation control |
Intermediate solubility | Chlorine atoms enhance organic solvent solubility |
Final deprotection | Acetyl group cleanly removes under mild base hydrolysis |
As a critical intermediate, Dedihydroxy N-Acetyl-dichloroganciclovir enables the large-scale production of ganciclovir—an antiviral essential for managing cytomegalovirus (CMV) infections in immunocompromised patients. CMV causes sight-threatening retinitis in AIDS patients and systemic disease in transplant recipients, where ganciclovir remains a first-line therapy [5] [8] [10]. The compound’s significance lies in:
The therapeutic impact is profound: ganciclovir synthesized via this intermediate demonstrated 87% efficacy in stabilizing CMV retinitis in early clinical trials, transforming CMV from a fatal infection to a manageable condition in AIDS patients [5].
Table 3: Synthetic Pathway to Ganciclovir
Step | Reactant | Key Intermediate | Modification |
---|---|---|---|
1 | Guanine derivative | N2-Acetyl-9-substituted guanine | Acetylation at N2 |
2 | N2-Acetyl guanine | Dedihydroxy N-Acetyl-dichloroganciclovir | Alkylation with dichloro-epoxide |
3 | Dichloro intermediate | Dihydroxy N-Acetyl-ganciclovir | Hydrolysis of Cl groups |
4 | Protected ganciclovir | Ganciclovir | Base deacetylation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1